molecular formula C19H19N5O B1500824 2-(2-(3-(hydroxymethyl)piperidin-1-yl)-1H-benzo[d]imidazol-1-yl)nicotinonitrile CAS No. 1146080-74-1

2-(2-(3-(hydroxymethyl)piperidin-1-yl)-1H-benzo[d]imidazol-1-yl)nicotinonitrile

Cat. No.: B1500824
CAS No.: 1146080-74-1
M. Wt: 333.4 g/mol
InChI Key: YWPNLDWNJSXZJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-(3-(Hydroxymethyl)piperidin-1-yl)-1H-benzo[d]imidazol-1-yl)nicotinonitrile is a heterocyclic compound featuring a benzimidazole core linked to a nicotinonitrile moiety and a 3-hydroxymethyl-substituted piperidine ring. Its structural complexity arises from the integration of three pharmacologically significant motifs:

  • Benzimidazole: Known for its role in medicinal chemistry, particularly in antiviral, antimicrobial, and anticancer agents .
  • Nicotinonitrile: A pyridine derivative with nitrile functionality, often associated with enzyme inhibition (e.g., kinase or IDO1 inhibitors) .

Properties

IUPAC Name

2-[2-[3-(hydroxymethyl)piperidin-1-yl]benzimidazol-1-yl]pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O/c20-11-15-6-3-9-21-18(15)24-17-8-2-1-7-16(17)22-19(24)23-10-4-5-14(12-23)13-25/h1-3,6-9,14,25H,4-5,10,12-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWPNLDWNJSXZJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NC3=CC=CC=C3N2C4=C(C=CC=N4)C#N)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10671381
Record name 2-{2-[3-(Hydroxymethyl)piperidin-1-yl]-1H-benzimidazol-1-yl}pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10671381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1146080-74-1
Record name 2-{2-[3-(Hydroxymethyl)piperidin-1-yl]-1H-benzimidazol-1-yl}pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10671381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

The compound 2-(2-(3-(hydroxymethyl)piperidin-1-yl)-1H-benzo[d]imidazol-1-yl)nicotinonitrile , with the molecular formula C19H19N5OC_{19}H_{19}N_{5}O and a molecular weight of 333.39 g/mol, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Chemical Name : 2-[2-(3-Hydroxymethyl-piperidin-1-yl)-benzimidazol-1-yl]-nicotinonitrile
  • CAS Number : 1146080-74-1
  • Molecular Structure : The compound features a benzimidazole core linked to a piperidine moiety and a nicotinonitrile group, which may contribute to its biological activity.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit various biological activities, including:

  • Antimicrobial Activity : Compounds containing piperidine and benzimidazole rings have shown significant antibacterial and antifungal properties. For instance, derivatives of piperidine have demonstrated efficacy against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL .
  • Inhibition of Enzymatic Activity : Similar imidazole-containing compounds have been reported as potent inhibitors of farnesyltransferase (FT), which is crucial in cancer cell proliferation. The structure-activity relationship (SAR) studies suggest that hydrophobic substituents enhance enzyme inhibition .

Antimicrobial Studies

A study focusing on piperidine derivatives found that certain analogs exhibited broad-spectrum antimicrobial activity. The compound's structural components likely contribute to its interaction with microbial membranes or specific enzymatic pathways, leading to growth inhibition .

CompoundTarget OrganismMIC (mg/mL)
Compound AS. aureus0.0048
Compound BE. coli0.0195
Compound CC. albicans0.039

The proposed mechanism for the antimicrobial activity of related compounds includes:

  • Disruption of bacterial cell wall synthesis.
  • Inhibition of nucleic acid synthesis.
    These mechanisms are supported by the structural features of the compound, particularly the presence of the benzimidazole and piperidine moieties, which facilitate binding to bacterial targets.

Case Studies

Several studies have highlighted the potential therapeutic applications of similar compounds:

  • Antitumor Activity : A related compound demonstrated significant antitumor effects in vivo, showing an IC50 value of 24 nM against FT, highlighting its potential in cancer treatment .
  • Pharmacological Screening : In vitro assays have indicated that derivatives with similar structural characteristics can effectively inhibit various bacterial strains, suggesting that modifications to the piperidine or benzimidazole groups could enhance activity.

Comparison with Similar Compounds

Key Observations:

Piperidine Substituent Position : The substitution of hydroxymethyl at the 3-position (target compound) vs. 4-hydroxypiperidine (CAS 1314356-29-0) may alter binding affinity in enzyme pockets due to spatial and electronic differences .

Biological Activity: IDO1 Inhibition: Benzofuran- and indole-substituted analogs (e.g., Compound 21) exhibit nanomolar IC₅₀ values, suggesting the nicotinonitrile group in the target compound could similarly target heme-containing enzymes . Antimicrobial Activity: Piperidinium-containing benzimidazoles (e.g., A2) show potent antitubercular activity, implying the target compound’s piperidine-hydroxymethyl group may enhance interactions with bacterial membranes .

Physicochemical Properties: The hydroxymethyl group in the target compound likely improves aqueous solubility compared to hydrophobic analogs like P3 (trimethoxyphenyl) . Nicotinonitrile’s nitrile group may confer metabolic stability over ester- or amide-containing derivatives (e.g., Compound 37) .

Theoretical and Experimental Data

  • Molecular Interactions : Computational studies on analogs like P3 and P4 suggest that electron-donating groups (e.g., methoxy) enhance adsorption on metal surfaces, while the target compound’s hydroxymethyl group may favor hydrogen bonding in biological targets .
  • Thermal Stability : Melting points of benzimidazole derivatives range from 161–233°C (), indicating the target compound likely shares similar thermal stability due to aromatic stacking .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-(3-(hydroxymethyl)piperidin-1-yl)-1H-benzo[d]imidazol-1-yl)nicotinonitrile
Reactant of Route 2
Reactant of Route 2
2-(2-(3-(hydroxymethyl)piperidin-1-yl)-1H-benzo[d]imidazol-1-yl)nicotinonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.